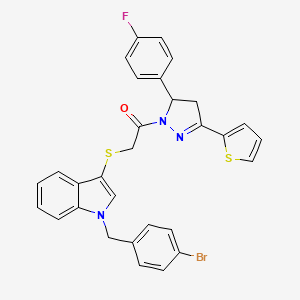
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C30H23BrFN3OS2 and its molecular weight is 604.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule classified under indole derivatives. Its complex structure includes an indole core, a thioether linkage, and a pyrazole moiety, which suggests potential biological activities that are of significant interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C30H23BrFN3OS2 . The presence of functional groups such as bromobenzyl, thioether, and pyrazole contributes to its unique biological profile.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The indole and thioether components may facilitate binding to various receptors or enzymes, potentially modulating their activity. This mechanism is crucial for understanding its therapeutic potential, particularly in oncology and antiviral applications.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties, particularly against breast cancer cell lines. It has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cancer cell survival .
Antiviral Activity
The compound's structure suggests potential antiviral activity as well. Similar compounds with thiophene and pyrazole moieties have shown efficacy against various viral infections, including those caused by the Ebola virus . The modification of substituents on the thiophene ring has been linked to enhanced antiviral activity, indicating that structural optimization could yield more potent derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 12 | Induction of apoptosis observed |
| SK-Hep-1 (Liver) | 15 | Inhibition of cell proliferation noted |
| NUGC-3 (Gastric) | 20 | Moderate inhibitory activity |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the bromobenzyl and thioether functionalities in enhancing biological activity. Variations in these groups have been shown to significantly affect the compound's potency against cancer cells and viruses .
Eigenschaften
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTIHHSAVLHNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BrFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














